3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile
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Overview
Description
3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a 2-methylhept-6-en-3-yn-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile typically involves the reaction of 2-methylhept-6-en-3-yn-2-ol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhept-6-en-3-yn-2-ol: Similar structure but lacks the nitrile group.
3-Methylhept-6-en-3-ol: Similar backbone but different functional groups.
2-(2-Methylhept-6-en-3-yn-2-yloxy)ethanol: Similar structure with an ethanol group instead of a nitrile.
Uniqueness
3-(2-Methylhept-6-en-3-yn-2-yloxy)propanenitrile is unique due to the presence of both the nitrile and the 2-methylhept-6-en-3-yn-2-yloxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
81548-84-7 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2-methylhept-6-en-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C11H15NO/c1-4-5-6-8-11(2,3)13-10-7-9-12/h4H,1,5,7,10H2,2-3H3 |
InChI Key |
IGUPXLAKQHIXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCC=C)OCCC#N |
Origin of Product |
United States |
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